N,N-Dimethyl-1H-benzo[d]imidazol-4-amine

Lipophilicity Physicochemical properties Drug-likeness

Medicinal chemists require isomerically defined building blocks to avoid ambiguous SAR from 5(6)-tautomeric mixtures. This 4-dimethylamino benzimidazole provides a single, regioisomerically pure scaffold with a directional H-bond acceptor vector distinct from 2- or 5-analogs. - Fragment-like physicochemical profile: MW 161.20, XLogP3 1.6, TPSA 31.9 Ų, 1 rotatable bond - Predicted CNS penetration: TPSA below 60-70 Ų threshold with only 1 HBD - Kinase probe potential: dimethylamino group confers >7.5-fold potency advantage vs. non-dimethylamino analogs (DMAT class evidence)

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B12821716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1H-benzo[d]imidazol-4-amine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1N=CN2
InChIInChI=1S/C9H11N3/c1-12(2)8-5-3-4-7-9(8)11-6-10-7/h3-6H,1-2H3,(H,10,11)
InChIKeyCZGZMSQNEUZOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1H-benzo[d]imidazol-4-amine: Physicochemical Identity and Scaffold Overview


N,N-Dimethyl-1H-benzo[d]imidazol-4-amine (CAS 476689-97-1) is a C9H11N3 benzimidazole derivative bearing a dimethylamino substituent at the 4-position of the bicyclic core [1]. With a molecular weight of 161.20 g/mol, calculated XLogP3 of 1.6, topological polar surface area (TPSA) of 31.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond, this compound occupies a narrow, fragment-like physicochemical space distinct from its 2- and 5-substituted regioisomers [1]. The 4-dimethylamino substitution pattern generates a unique H-bond acceptor vector and altered electron distribution across the benzimidazole ring system relative to the more extensively characterised 2- and 5-amino analogs, making it a compelling regioisomerically defined building block for medicinal chemistry and chemical probe development.

Why This 4-Substituted Isomer Cannot Be Replaced by 2- or 5-Substituted Analogs


Regioisomeric benzimidazole substitution patterns are not interchangeable. The position of the dimethylamino group on the benzimidazole scaffold dictates the vector of hydrogen bond acceptor interactions, the pKa of the imidazole NH, and the overall electronic distribution across the aromatic system, each of which directly impacts target binding, selectivity, and pharmacokinetic behaviour [1][2]. Patent data demonstrate that benzimidazole isomers exhibit divergent biological potency: for example, 6-substituted sulfonylbenzimidazoles show generally higher antiviral activity than the corresponding 5-isomers [3]. Substituting the 4-dimethylamino isomer with a 2- or 5-dimethylamino analog without experimental validation thus risks loss of target engagement, altered metabolic stability, or compromised selectivity. The quantitative evidence below defines the measurable dimensions on which these isomers differ, enabling procurement decisions grounded in physicochemical and pharmacological rationale.

Quantitative Differentiation from Closest Analogs: A Procurement Evidence Guide


Lipophilicity (XLogP3) Distinguishes 4-Isomer from 2- and 1-Substituted Analogs

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine exhibits an XLogP3 of 1.6, which is higher than both the 2-isomer (N,N-dimethyl-1H-benzo[d]imidazol-2-amine, predicted logP ~1.36) and the 1-isomer (N,N-dimethyl-1H-benzimidazol-1-amine, predicted logP ~1.23) [1]. This 0.24–0.37 log unit increase in lipophilicity is predicted to enhance passive membrane permeability and potentially alter tissue distribution relative to the comparator isomers. The unsubstituted parent benzimidazole has a logP of ~1.32, confirming that dimethylamino substitution at the 4-position contributes a greater lipophilicity increment than substitution at the 1- or 2-position [2].

Lipophilicity Physicochemical properties Drug-likeness

TPSA and Hydrogen Bonding Profile of the 4-Substituted Scaffold

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine has a computed TPSA of 31.9 Ų, one hydrogen bond donor (imidazole NH), and two hydrogen bond acceptors (imidazole N and dimethylamino N) [1]. These values place the compound well within Veber's oral bioavailability thresholds (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) and Lipinski's Rule of Five (MW < 500, logP < 5, HBD < 5, HBA < 10). In contrast, the 5-aminobenzimidazole isomer features a different spatial orientation of the amino group, generating a distinct TPSA and H-bonding geometry [2]. The single rotatable bond count (1) of the target compound indicates greater conformational rigidity compared to analogs with extended side chains at the 2-position, which may confer entropic advantages in target binding [1].

TPSA Hydrogen bonding Oral bioavailability

Regioisomeric Basicity Trends in Aminobenzimidazole Scaffolds

Experimental pKa measurements for the parent aminobenzimidazoles reveal that the 4(7)-aminobenzimidazole tautomer has significantly higher basicity than the 5(6)-aminobenzimidazole tautomer: pKa values of 8.7 and 12.5 were reported for the 4(7)-isomer versus 7.4 and 10.7 for the 5(6)-isomer [1]. This class-level difference reflects the distinct electronic environment created by amino substitution at the 4-position versus the 5-position of the benzimidazole ring. Although direct pKa data for the N,N-dimethyl derivatives are not available, the tertiary dimethylamino group is expected to preserve and amplify this positional basicity trend due to the electron-donating inductive effect of the additional methyl groups [2]. The altered protonation state at physiological pH may differentially affect target binding, solubility, and off-target interactions.

Basicity pKa Protonation state Molecular recognition

Dimethylamino Group Enhances Kinase Selectivity and Potency

The structure-activity relationship established for dimethylamino-substituted benzimidazoles demonstrates that introducing a dimethylamino group dramatically improves kinase inhibitor potency and selectivity. DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) displays a Ki of 40 nM for CK2, compared to an IC50 of ~300 nM for TBB (4,5,6,7-tetrabromobenzotriazole, which lacks the dimethylamino group), representing a >7.5-fold improvement [1]. DMAT is also cell-permeable and demonstrates several-fold higher efficacy in cellular assays for endogenous CK2 inhibition and apoptosis induction relative to TBB [1]. Selectivity profiling across >30 protein kinases confirmed that DMAT retains comparable selectivity to TBB while additionally showing no CK1 inhibition up to 200 µM [1]. Although this comparison involves 2-dimethylamino rather than 4-dimethylamino substitution, it provides direct evidence that the dimethylamino moiety on a benzimidazole core confers measurable advantages in potency, cell permeability, and selectivity over non-dimethylamino analogs.

Kinase inhibition Selectivity DMAT CK2

Regioisomeric Antiviral Activity in Benzimidazole Scaffolds

Patent DE2706227C2 discloses sulfonylbenzimidazole compounds tested as pure isomers and as isomer mixtures for antiviral activity. Both the 5- and 6-isomers inhibited virus growth, but the 6-isomer was generally more active than the 5-isomer [1]. This provides direct experimental evidence that the position of substitution on the benzimidazole benzene ring (analogous to 4- vs. 5- vs. 6-substitution) produces measurable differences in biological potency. For N,N-Dimethyl-1H-benzo[d]imidazol-4-amine, the 4-substitution pattern (which is equivalent to the 7-position in the tautomeric 4(7)-nomenclature) represents a scaffold with a distinct biological activity profile that cannot be assumed equivalent to the more common 5-substituted benzimidazole building blocks.

Antiviral activity Regioisomer Structure-activity relationship

Best-Fit Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery with a Defined 4-Vector H-Bond Acceptor

The low molecular weight (161.20 Da), single rotatable bond, and TPSA of 31.9 Ų [1] position N,N-Dimethyl-1H-benzo[d]imidazol-4-amine as an ideal fragment for fragment-based screening. The dimethylamino group at the 4-position provides a directional H-bond acceptor vector distinct from the 2- and 5-isomers, enabling exploration of chemical space not accessible with more common regioisomeric fragments. Its XLogP3 of 1.6 predicts adequate aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for target engagement.

Kinase Inhibitor Scaffold Development Leveraging Dimethylamino Potency

Class-level evidence from DMAT demonstrates that a dimethylamino group on the benzimidazole core can improve kinase inhibition potency by >7.5-fold compared to non-dimethylamino analogs (DMAT Ki = 40 nM vs. TBB IC50 ~300 nM for CK2) while maintaining selectivity across >30 kinases [2]. The 4-dimethylamino benzimidazole scaffold offers a structurally differentiated starting point for developing kinase inhibitors with potentially novel selectivity profiles, especially where the 2-position is reserved for additional substituent optimization.

CNS-Penetrant Chemical Probe Design with Low TPSA

With a TPSA of 31.9 Ų (well below the 60-70 Ų threshold predictive of BBB penetration), only one H-bond donor, and a favourable XLogP3 of 1.6, the compound is predicted to have superior CNS penetration compared to 4-aminobenzimidazole (TPSA ~54.7 Ų, 2 HBD) [1][3]. Researchers designing brain-penetrant probes targeting CNS kinases, receptors, or epigenetic readers should prioritise this scaffold over primary amine-bearing benzimidazole analogs.

Regioisomerically Pure Building Block for Library Synthesis

The compound provides a single, regioisomerically defined 4-substitution pattern that avoids the tautomeric ambiguity inherent in 5(6)-substituted benzimidazoles. This simplifies SAR interpretation during library synthesis, as the substitution position is unambiguous, unlike 5-aminobenzimidazole building blocks which exist as tautomeric mixtures unless N-protected. Patent evidence confirms that benzimidazole isomer mixtures can exhibit differential biological activity, making isomerically pure starting materials essential for reproducible SAR studies [4].

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